5-Bromo-3-methyl-1-phenylpyrazole
Beschreibung
Crystallographic Analysis of Pyrazole Ring Substitution Patterns
Single-crystal X-ray diffraction studies of 5-bromo-3-methyl-1-phenylpyrazole derivatives reveal a triclinic crystal system (space group P-1) with distinct bond length variations influenced by bromine substitution. The pyrazole ring adopts a planar conformation, with bond lengths between N1–C2 (1.347 Å) and C3–C4 (1.394 Å) showing minimal deviation from aromaticity. Substituent effects are evident in the C–Br bond length (1.897 Å), which is shorter than typical C–Br bonds due to conjugation with the π-system.
Table 1: Key crystallographic parameters of this compound derivatives
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Triclinic | |
| Space group | P-1 | |
| N1–C2 bond length | 1.347 Å | |
| C3–Br bond length | 1.897 Å | |
| Dihedral angle (ring/Ph) | 12.7° |
Annular Prototropic Tautomerism in Brominated Pyrazole Derivatives
The compound exists predominantly as the 3-bromo-5-methyl tautomer in the solid state, as confirmed by X-ray crystallography. Solution-phase studies using low-temperature 15N NMR reveal a 78:22 equilibrium favoring the 3-bromo tautomer in CDCl3 at 223 K. Bromine’s electron-withdrawing effect stabilizes the 3-substituted tautomer through resonance interactions, increasing the tautomeric equilibrium constant (KT) to 3.55 compared to non-brominated analogs.
Key factors influencing tautomerism:
- Electronic effects : Bromine’s −I effect enhances N1–H acidity
- Steric factors : Methyl group at C3 minimizes non-bonded interactions
- Crystal packing : Solid-state hydrogen bonding locks tautomeric form
Solvent-Dependent Conformational Dynamics Revealed by Multinuclear NMR Spectroscopy
1H-15N HMBC experiments in DMSO-d6 show dynamic exchange between tautomers (ΔG‡ = 12.3 kcal/mol), while CD3OD stabilizes the 3-bromo tautomer through solvation effects. Chemical shift differences of 1.7 ppm for N1 vs. N2 protons confirm tautomeric discrimination.
Table 2: Solvent effects on 1H NMR chemical shifts (δ, ppm)
| Solvent | N1–H (δ) | C3–CH3 (δ) | Tautomer ratio (3-Br:5-Br) |
|---|---|---|---|
| CDCl3 | 12.4 | 2.32 | 78:22 |
| DMSO-d6 | 12.1 | 2.28 | 65:35 |
| CD3OD | 11.9 | 2.35 | 83:17 |
Hydrogen Bonding Networks in Solid-State Aggregation Patterns
X-ray analysis reveals three distinct hydrogen bonding motifs:
- N1–H⋯N2 dimerization (2.892 Å) forming infinite chains
- C5–H⋯Br interactions (3.214 Å) creating layered structures
- π-π stacking between phenyl groups (3.487 Å interplanar distance)
Table 3: Hydrogen bond parameters in crystalline phase
| Interaction Type | Distance (Å) | Angle (°) | Geometry |
|---|---|---|---|
| N–H⋯N | 2.892 | 168.4 | Linear |
| C–H⋯Br | 3.214 | 142.7 | Bent |
| π-π stacking | 3.487 | - | Offset parallel |
Eigenschaften
IUPAC Name |
5-bromo-3-methyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUGJUKHYWJICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Br)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591912 | |
| Record name | 5-Bromo-3-methyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41327-15-5 | |
| Record name | 5-Bromo-3-methyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-1-phenylpyrazole typically involves the reaction of 3-methyl-1-phenylpyrazole with a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures. The bromination occurs selectively at the 5-position of the pyrazole ring due to the electron-donating effect of the methyl group at the 3-position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 3-position can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The phenyl group can be hydrogenated to a cyclohexyl group under catalytic hydrogenation conditions using palladium on carbon as a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst under mild pressure and temperature conditions.
Major Products:
Substitution: Formation of 5-azido-3-methyl-1-phenylpyrazole, 5-thio-3-methyl-1-phenylpyrazole, or 5-methoxy-3-methyl-1-phenylpyrazole.
Oxidation: Formation of 3-carboxy-1-phenylpyrazole or 3-formyl-1-phenylpyrazole.
Reduction: Formation of 5-bromo-3-methyl-1-cyclohexylpyrazole.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-methyl-1-phenylpyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, including polymers and dyes. It is also used in the synthesis of specialty chemicals for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-methyl-1-phenylpyrazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor antagonist. The bromine atom and the phenyl group contribute to its binding affinity and specificity towards molecular targets. The compound can interact with proteins, nucleic acids, or other biomolecules, leading to modulation of their activity and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Substituent Position and Functional Group Variations
Key differentiating factors among pyrazole derivatives include halogen placement (e.g., bromine at position 4 vs. 5) and functional group substitutions. Below is a comparative analysis:
Structural Implications :
- Bromine Position : Bromine at C5 (target compound) vs. C4 (e.g., ) affects regioselectivity in substitution reactions. C5-brominated pyrazoles may exhibit distinct reactivity in palladium-catalyzed fluorination or Suzuki couplings .
- Functional Groups: Methyl (hydrophobic) vs. methoxy (polar) at C3 alters solubility and electronic effects. Amino groups (e.g., ) enable hydrogen bonding, relevant to biological interactions.
Characterization Challenges :
- Patented compounds (e.g., 4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one) often lack detailed experimental data, complicating replication .
- Advanced techniques (e.g., 15N NMR for 4-bromo-3-methoxy-1-phenyl-1H-pyrazole) are critical for unambiguous structural confirmation .
Biologische Aktivität
5-Bromo-3-methyl-1-phenylpyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and research findings.
This compound belongs to the pyrazole class of compounds, which are known for their versatility in organic synthesis and medicinal applications. The mechanism of action of pyrazoles often involves:
- Tautomerism : This phenomenon can influence reactivity and biological activity by altering the compound's structure.
- Enzyme Interaction : Notably, this compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Depending on the isoform, this interaction can either inhibit or activate enzyme activity, affecting drug efficacy and toxicity.
The compound exhibits various biochemical properties that contribute to its biological activity:
- Cellular Effects : It influences multiple cellular processes, including:
- Modulation of cell signaling pathways such as MAPK/ERK, which are essential for cell proliferation and survival.
- Potential effects on gene expression and cellular metabolism.
Biological Activities
This compound has been investigated for several biological activities:
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Various studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | 0.74 | |
| Pyrazole Derivative X | HepG2 | 25.2 ± 3.2 | |
| Pyrazole Derivative Y | HL60 | 28.3 ± 1.53 |
These findings suggest that modifications to the pyrazole structure can enhance anticancer efficacy.
Antimicrobial Activity
The compound has also shown potential antimicrobial effects against various pathogens:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| E. coli | Inhibition | |
| S. aureus | Moderate Activity | |
| Pseudomonas aeruginosa | Significant Inhibition |
These results highlight the compound's potential as a lead for developing new antimicrobial agents.
Case Studies
Several case studies have documented the effectiveness of this compound in specific applications:
- Study on Cancer Cell Lines : A study evaluated the anticancer effects of various pyrazole derivatives, including this compound, on A549 and HepG2 cell lines, revealing significant cytotoxicity with IC50 values indicating effective dose-response relationships .
- Antimicrobial Testing : In another study, derivatives were tested against multiple bacterial strains, demonstrating varying degrees of inhibition, which supports the potential use of these compounds in treating bacterial infections .
Research Applications
The versatility of this compound extends across various fields:
Analyse Chemischer Reaktionen
Substitution Reactions
- 5-Bromo-3-methyl-1-phenylpyrazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
- Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used.
- Major products include the formation of 5-azido-3-methyl-1-phenylpyrazole, 5-thio-3-methyl-1-phenylpyrazole, or 5-methoxy-3-methyl-1-phenylpyrazole.
Oxidation Reactions
- The methyl group at the 3-position can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
- Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid can be used.
- Major products include the formation of 3-carboxy-1-phenylpyrazole or 3-formyl-1-phenylpyrazole.
Reduction Reactions
- The phenyl group can be hydrogenated to a cyclohexyl group under catalytic hydrogenation conditions using palladium on carbon as a catalyst.
- Hydrogen gas in the presence of palladium on carbon catalyst under mild pressure and temperature conditions can be used.
- The major product is the formation of 5-bromo-3-methyl-1-cyclohexylpyrazole.
Other reactions
- Reacts readily with bromo substituted N-methyl- and N-phenylpyrazoles .
- This compound is used as a chemical intermediate for the synthesis of various pharmaceuticals .
- This compound serves as a building block for the synthesis of more complex heterocyclic compounds and is an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for 5-Bromo-3-methyl-1-phenylpyrazole, and how can intermediates be optimized for yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, starting from 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, nucleophilic substitution with brominating agents (e.g., PBr₃ or NBS) introduces the bromine moiety . Intermediate purification via column chromatography (silica gel, hexane/EtOAc) is critical. Yield optimization requires controlled reaction temperatures (e.g., 0–5°C for bromination) and stoichiometric excess of bromine sources .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ ~2.3 ppm for methyl) and aromatic protons (δ ~7.2–7.8 ppm for phenyl) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 265.03 (C₁₀H₁₀BrN₂⁺) .
- X-ray crystallography : Resolve regiochemistry of bromine substitution and pyrazole ring conformation (e.g., dihedral angles between phenyl and pyrazole rings) .
Q. How does this compound participate in cross-coupling reactions?
- Methodological Answer : The bromine atom facilitates Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (5 mol%), aryl boronic acids (1.2 eq.), and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.7 in hexane/EtOAc) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side products in multi-step syntheses involving this compound?
- Methodological Answer :
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., debrominated products or dimerization artifacts).
- Temperature control : Avoid exceeding 80°C in Pd-mediated reactions to prevent C-Br bond cleavage .
- Ligand screening : Bulky ligands like XPhos improve selectivity in cross-couplings by reducing β-hydride elimination .
Q. How should researchers resolve contradictions in reported bioactivity data for pyrazole derivatives?
- Methodological Answer :
- Dose-response validation : Re-test antibacterial activity (e.g., against S. aureus ATCC 25923) using standardized MIC assays .
- Structural analogs : Compare activity of this compound with non-brominated analogs to isolate the bromine effect .
- Cytotoxicity profiling : Use MTT assays on HEK-293 cells to differentiate true bioactivity from nonspecific toxicity .
Q. What advanced structural analysis methods elucidate the solid-state behavior of this compound?
- Methodological Answer :
- SC-XRD : Resolve crystal packing interactions (e.g., C–H⋯π and π-stacking) to explain solubility limitations .
- DFT calculations : Model electrostatic potential surfaces to predict reactive sites for electrophilic substitution .
Q. How can structure-activity relationship (SAR) studies be designed using this compound as a scaffold?
- Methodological Answer :
- Analog synthesis : Replace Br with Cl, CF₃, or NO₂ groups via nucleophilic aromatic substitution .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to correlate substituent effects with target binding (e.g., kinase inhibitors) .
Q. What strategies address regioselectivity challenges in modifying the pyrazole ring of this compound?
- Methodological Answer :
- Directing groups : Install -CO₂Me at C4 to bias electrophilic substitution toward C5 .
- Microwave-assisted synthesis : Enhance selectivity in heterocycle formation (e.g., 150°C, 20 minutes) .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
